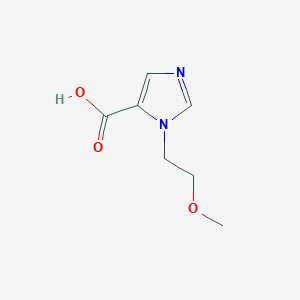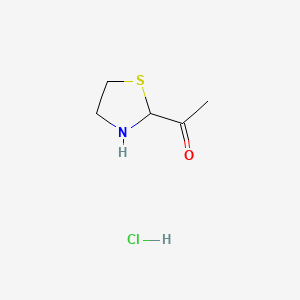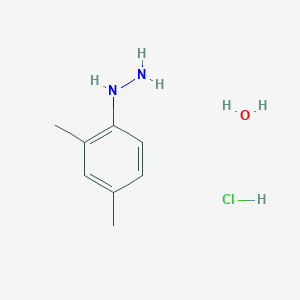
1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (MEICA) is a chemical compound that belongs to the class of imidazole derivatives. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. In
Applications De Recherche Scientifique
Corrosion Inhibition
Imidazole derivatives, including compounds structurally related to "1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid," have been explored for their corrosion inhibition properties. For example, a study on the corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions showed that these compounds exhibit high corrosion inhibition efficiency, with some derivatives achieving up to 96% efficiency. The study highlighted the potential of imidazole derivatives as corrosion inhibitors through a combination of experimental methods and quantum chemical calculations (Prashanth et al., 2021).
Metal-Organic Frameworks (MOFs)
Imidazole dicarboxylates, which share a functional group similarity with "this compound," have been utilized as spacers in the construction of transition-metal coordination polymers. These materials demonstrate a strong coordination ability and various coordination modes, leading to polymers with potential applications in catalysis, gas storage, and separation (Xiong et al., 2013).
Biomimetic Complexes
The role of imidazole-based compounds in biomimetic complexes has been explored, with studies demonstrating their utility in mimicking biological processes and structures. For instance, nickel and copper biomimetic complexes with N-heterocyclic dicarboxylic ligands have been synthesized, showcasing the versatility of imidazole dicarboxylic acids in modeling biological systems (Materazzi et al., 2013).
Fluorescence Sensing
Lanthanide-based metal-organic frameworks (MOFs) constructed with imidazole dicarboxylate ligands have demonstrated potential as fluorescence sensors. These frameworks exhibit selective sensitivity to benzaldehyde derivatives, making them suitable for applications in chemical sensing (Shi et al., 2015).
Synthetic Applications
Imidazole derivatives are pivotal in organic synthesis, serving as intermediates in the production of various pharmaceuticals. A process intensified flow synthesis of 1H-4-substituted imidazoles highlights the importance of these compounds in the continuous production of significant pharmaceuticals, such as Daclatasvir, an NS5A inhibitor (Carneiro et al., 2015).
Propriétés
IUPAC Name |
3-(2-methoxyethyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-12-3-2-9-5-8-4-6(9)7(10)11/h4-5H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJIEYLSISFABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Cyclopropyl-2-[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2727879.png)



![N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2727884.png)
![Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate](/img/structure/B2727886.png)



![3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2727896.png)

![N,N-diethyl-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2727898.png)